disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate
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Overview
Description
Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and a dihydroacridinylidene moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the chlorophenyl sulfanyl intermediate: This involves the reaction of 4-chlorothiophenol with an appropriate alkylating agent under basic conditions.
Synthesis of the dihydroacridinylidene intermediate: This step involves the cyclization of a suitable precursor, such as N-methylacridone, under acidic or basic conditions.
Coupling of intermediates: The final step involves the coupling of the chlorophenyl sulfanyl intermediate with the dihydroacridinylidene intermediate in the presence of a phosphorylating agent, such as phosphorus oxychloride, to form the desired phosphate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access and reducing enzyme activity.
Comparison with Similar Compounds
Disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate can be compared with similar compounds such as:
Disodium;[(Z)-(4-bromophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Disodium;[(Z)-(4-methylphenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the variations in their substituents.
Properties
Molecular Formula |
C21H17ClNNa2O4PS |
---|---|
Molecular Weight |
491.8 g/mol |
IUPAC Name |
disodium;[(Z)-(4-chlorophenyl)sulfanyl-(10-methyl-4a,9a-dihydroacridin-9-ylidene)methyl] phosphate |
InChI |
InChI=1S/C21H19ClNO4PS.2Na/c1-23-18-8-4-2-6-16(18)20(17-7-3-5-9-19(17)23)21(27-28(24,25)26)29-15-12-10-14(22)11-13-15;;/h2-13,16,18H,1H3,(H2,24,25,26);;/q;2*+1/p-2/b21-20-;; |
InChI Key |
FQVYCHGEMWDZMR-GPLQZYLBSA-L |
Isomeric SMILES |
CN1C2C=CC=CC2/C(=C(\OP(=O)([O-])[O-])/SC3=CC=C(C=C3)Cl)/C4=CC=CC=C41.[Na+].[Na+] |
Canonical SMILES |
CN1C2C=CC=CC2C(=C(OP(=O)([O-])[O-])SC3=CC=C(C=C3)Cl)C4=CC=CC=C41.[Na+].[Na+] |
Origin of Product |
United States |
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